Methyl 3-oxo-4-(4-chlorophenyl)butanoate is a chemical compound classified as a beta-keto ester. It features a 4-chlorophenyl group attached to a butanoate backbone, with a keto functional group situated at the third position. This compound is notable for its applications in organic synthesis and biological research, serving as an intermediate in various chemical reactions and studies pertaining to its potential biological activities.
The compound has the Chemical Abstracts Service number 1048916-89-7. It belongs to the class of beta-keto esters, which are characterized by the presence of both an ester and a ketone functional group within their molecular structure. Methyl 3-oxo-4-(4-chlorophenyl)butanoate is typically synthesized in laboratory settings and has been documented for its utility in both academic and industrial applications, particularly in the fields of chemistry and pharmacology .
Methyl 3-oxo-4-(4-chlorophenyl)butanoate can be synthesized through several methods, with one common route involving the Claisen condensation reaction. This method typically includes:
In industrial contexts, large-scale production may employ batch reactions with catalysts to enhance efficiency. Purification techniques such as recrystallization or distillation are utilized to ensure high purity of the final product.
Methyl 3-oxo-4-(4-chlorophenyl)butanoate participates in various chemical reactions:
The mechanism of action for methyl 3-oxo-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets, often acting as an inhibitor or activator of certain enzymes. The presence of both keto and chlorophenyl groups allows for hydrogen bonding and hydrophobic interactions with target proteins, which modulates their activity within biochemical pathways .
Methyl 3-oxo-4-(4-chlorophenyl)butanoate typically appears as a colorless liquid or solid depending on its state at room temperature. Its solubility varies based on solvent polarity.
The compound exhibits stability under standard laboratory conditions but can undergo hydrolysis if exposed to strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
Methyl 3-oxo-4-(4-chlorophenyl)butanoate has several scientific uses:
Methyl 3-oxo-4-(4-chlorophenyl)butanoate, a β-keto ester critical to pharmaceutical synthesis (e.g., statin intermediates), is predominantly synthesized via crossed Claisen condensation. This reaction couples 4-chlorobenzaldehyde with methyl acetoacetate under basic conditions. The mechanism involves nucleophilic enolate formation from methyl acetoacetate, followed by nucleophilic addition to the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent elimination yields the conjugated β-keto ester backbone [3] [6].
Catalyst selection governs reaction efficiency:
Table 1: Catalyst Performance in Claisen Condensation
Catalyst System | Temperature | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Sodium ethoxide | 0–5°C | Anhydrous EtOH | 70–75 | Low cost, simple setup |
Lithium amide | −33°C | Liquid NH₃ | 85–90 | Minimized self-condensation |
Potassium tert-butoxide | 25°C | THF | 65–70 | Moisture tolerance |
Post-reaction, acidic workup (e.g., HCl) protonates the enolate, and purification employs recrystallization from ethyl acetate/hexane mixtures to obtain ≥90% pure product [3] .
Optimizing catalytic systems focuses on mitigating enolate overreaction and improving atom economy. Alkali metal alkoxides remain widely used but are being superseded by tailored metal amides:
Solvent engineering further enhances selectivity:
Table 2: Optimization Parameters for Catalytic Systems
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Catalyst loading | 1.1 equiv NaOEt | 0.95 equiv LiNH₂/NH₃ | +15% |
Reaction time | 12 h (25°C) | 4 h (−33°C) | −20% side products |
Solvent | Anhydrous ethanol | NH₃/THF (4:1) | +25% solubility |
Scaling Methyl 3-oxo-4-(4-chlorophenyl)butanoate synthesis introduces material compatibility and thermal management hurdles:
Batch reactor design addresses these constraints via:
Purification remains a bottleneck, as distillation induces thermal decomposition above 120°C. Industrial workflows prefer cascade crystallization using heptane/MTBE, yielding pharmaceutical-grade material (99.5% purity) after two recrystallizations [3].
Modern synthetic routes prioritize E-factor reduction and renewable inputs:
Energy efficiency is enhanced through:
Table 3: Environmental Metrics for Synthesis Methods
Method | E-Factor (kg waste/kg product) | Energy Consumption (kWh/kg) | PMI (Total mass input/mass product) |
---|---|---|---|
Traditional NaOEt/EtOH | 18.5 | 82 | 24.7 |
LiNH₂/NH₃ (recycled) | 6.2 | 45 | 8.9 |
Solvent-free (microwave) | 1.8 | 2.3 | 3.5 |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7